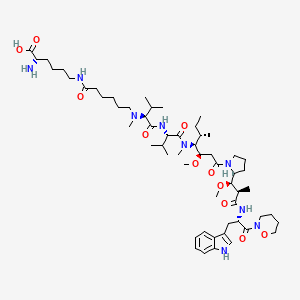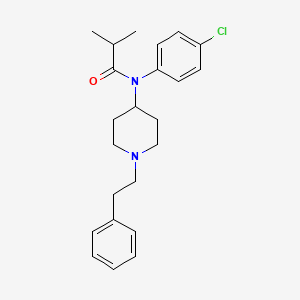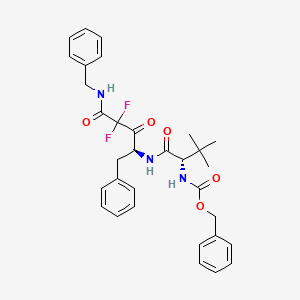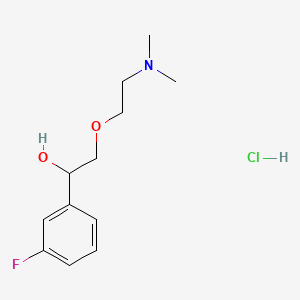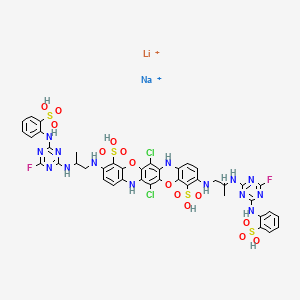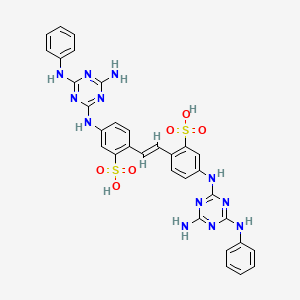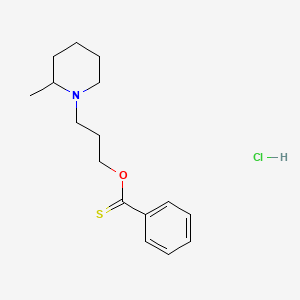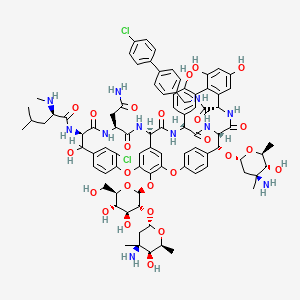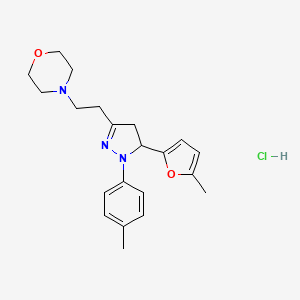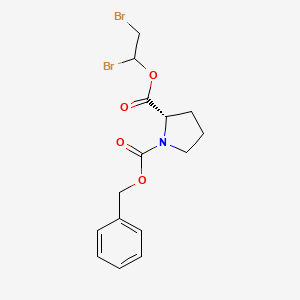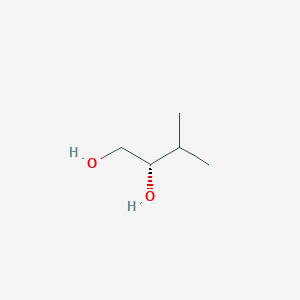
(2S)-3-Methyl-1,2-butanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-Methyl-1,2-butanediol is an organic compound with the molecular formula C5H12O2 It is a chiral diol, meaning it has two hydroxyl groups (-OH) and a chiral center, making it optically active
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2S)-3-Methyl-1,2-butanediol can be synthesized through several methods. One common approach involves the reduction of 3-methyl-2-butanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Another method involves the asymmetric reduction of 3-methyl-2-butanone using chiral catalysts or enzymes to achieve high enantioselectivity. This method is particularly useful for producing the (2S)-enantiomer with high optical purity.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts or microbial fermentation processes. These methods leverage the ability of certain microorganisms to selectively reduce ketones to diols. The fermentation process is typically followed by purification steps such as distillation or crystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-3-Methyl-1,2-butanediol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the diol can lead to the formation of alkanes or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: 3-Methyl-2-butanone or 3-methylbutanal.
Reduction: 3-Methyl-1-butanol.
Substitution: 3-Methyl-1,2-dichlorobutane.
Aplicaciones Científicas De Investigación
(2S)-3-Methyl-1,2-butanediol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a substrate for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug synthesis and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2S)-3-Methyl-1,2-butanediol involves its interaction with various molecular targets, depending on the specific application. In enzymatic reactions, the compound acts as a substrate, undergoing transformation through the catalytic activity of enzymes. The hydroxyl groups play a crucial role in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions with the active sites of enzymes.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-3-Methyl-1,2-butanediol: The enantiomer of (2S)-3-Methyl-1,2-butanediol, differing in the spatial arrangement of atoms around the chiral center.
2,3-Butanediol: A diol with a similar structure but without the methyl group at the third carbon.
1,2-Butanediol: Another diol with hydroxyl groups on adjacent carbons but lacking the methyl substitution.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of a methyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
Propiedades
Número CAS |
24347-56-6 |
|---|---|
Fórmula molecular |
C5H12O2 |
Peso molecular |
104.15 g/mol |
Nombre IUPAC |
(2S)-3-methylbutane-1,2-diol |
InChI |
InChI=1S/C5H12O2/c1-4(2)5(7)3-6/h4-7H,3H2,1-2H3/t5-/m1/s1 |
Clave InChI |
HJJZIMFAIMUSBW-RXMQYKEDSA-N |
SMILES isomérico |
CC(C)[C@@H](CO)O |
SMILES canónico |
CC(C)C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


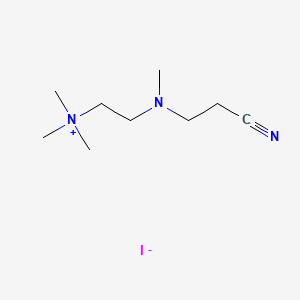
![1-[(8R,9R)-4-amino-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-9-hydroxy-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12779816.png)
